molecular formula C10H8BrClN2 B1380140 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole CAS No. 1257858-65-3

3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole

Cat. No.: B1380140
CAS No.: 1257858-65-3
M. Wt: 271.54 g/mol
InChI Key: LVPGHJVAAVYQPG-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-4-chloro-5-methyl-1H-pyrazole is a halogen-substituted pyrazole derivative characterized by a bromine atom at the 3-position of the phenyl ring, a chlorine atom at the 4-position of the pyrazole core, and a methyl group at the 5-position. The presence of halogen atoms (Br, Cl) enhances electronic effects and intermolecular interactions, such as hydrogen bonding and halogen bonding, which influence solubility, binding affinity, and biological activity .

Properties

IUPAC Name

3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c1-6-9(12)10(14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPGHJVAAVYQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC(=CC=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Synthesis Pathway

Step Reaction Type Reagents Conditions
1 Condensation Acetophenone derivative, Hydrazine Acidic conditions, reflux
2 Cyclization Hydrazone intermediate Acidic conditions, heat
3 Chlorination Chlorinating agent (e.g., Cl2) Room temperature, solvent
4 Methylation Methylating agent (e.g., CH3I) Basic conditions, solvent

Detailed Synthesis Protocol

Given the specific nature of This compound , a detailed protocol would involve:

Challenges and Considerations

  • Yield and Purity : The yield and purity of the final product can be affected by reaction conditions and the choice of reagents. Optimization of these factors is crucial.
  • Environmental Impact : The use of hazardous reagents like chlorine gas necessitates careful handling and disposal to minimize environmental impact.
  • Biological Activity : The biological activity of the compound should be evaluated to understand its potential applications.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.

    Nucleophilic Substitution: The chlorine atom in the pyrazole ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the pyrazole ring.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine (Br2), chlorine (Cl2), and catalysts such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3).

    Nucleophilic Substitution: Reagents like amines, thiols, and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted pyrazoles, while nucleophilic substitution can produce amine or thiol derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits numerous pharmacological effects, making it valuable in drug development. Key applications include:

  • Antimicrobial Activity : Pyrazole derivatives, including 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole, have demonstrated significant antibacterial and antifungal properties. For instance, compounds derived from pyrazoles have shown activity against various Gram-positive and Gram-negative bacteria, with some exhibiting Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ciprofloxacin .
  • Anti-inflammatory and Analgesic Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways, providing potential for developing anti-inflammatory medications. Their analgesic properties have also been explored, suggesting utility in pain management therapies .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, certain compounds have been shown to inhibit specific tumor cell lines effectively and may act as multidrug resistance (MDR) inhibitors . The selectivity of these compounds towards cancer cells while sparing normal cells enhances their therapeutic index.

Synthesis and Derivatives

The synthesis of this compound involves multicomponent reactions (MCRs), which are advantageous for producing complex structures efficiently. These methods allow for the rapid assembly of various pyrazole derivatives that can be screened for biological activity .

Table 1: Summary of Synthetic Methods for Pyrazole Derivatives

Synthetic MethodKey FeaturesYield (%)Applications
Multicomponent ReactionsEfficient assembly of diverse derivatives75-90%Antimicrobial, anticancer
One-pot synthesisSimplifies synthesis processVariesCannabinoid receptor antagonists
Ultrasound-assisted synthesisEnhances reaction rates and yields80%+Anticancer agents

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Anticancer Activity : A study demonstrated that a derivative of this compound exhibited high cytotoxicity against leukemia cell lines with GI50 values in the low micromolar range . The mechanism involved inhibition of key signaling pathways associated with cell proliferation.
  • Antimicrobial Efficacy : Another investigation reported a new pyrazole derivative that showed remarkable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of traditional antibiotics . This suggests potential for developing new treatments for antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. For example:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to anticancer effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Pyrazole Derivatives

Compound Name Substituents Key Features Biological Activity/Applications Reference
3-(3-Bromophenyl)-4-chloro-5-methyl-1H-pyrazole 3-Br (phenyl), 4-Cl, 5-CH₃ (pyrazole) Enhanced halogen bonding potential; steric hindrance from methyl group Hypothesized antimicrobial/anticancer N/A
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde 4-Br (phenyl), 4-Cl (benzyl), CHO (pyrazole) Dihedral angles: 74.91° (chlorophenyl vs. pyrazole); inactive in anticancer screens Inactive in anticancer assays
4-Bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole 4-Br (pyrazole), 5-Cl (thiophene) Thiophene integration; planar structure with π-π stacking Potential electronic/material applications
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate 4-Cl (benzoyl), 3-CH₃, 4-Cl (benzoate) Acyloxy groups enhance antibacterial activity Antibacterial agents

Key Observations :

  • Halogen Position : The 3-bromophenyl substituent in the target compound may offer distinct electronic effects compared to 4-bromophenyl analogs (e.g., compound in ), as meta-substitution alters dipole moments and hydrogen-bonding capabilities .
  • Chlorine vs. Bromine : Bromine’s larger atomic radius and polarizability enhance halogen-bonding interactions compared to chlorine, which may improve binding to biological targets (e.g., enzymes or receptors) .

Biological Activity

3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a five-membered pyrazole ring substituted with a brominated phenyl group at the 3-position, a chlorine atom at the 4-position, and a methyl group at the 5-position. Its molecular formula is C10H8BrClN2. The presence of halogen substituents enhances its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has shown promising anticancer properties in several studies. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Notably, it can induce apoptosis in cancer cells by enhancing caspase-3 activity, suggesting that it may act as a microtubule-destabilizing agent .

Table 1: Summary of Anticancer Activity

Cell LineConcentration (μM)EffectReference
MDA-MB-2311.0Morphological changes
MDA-MB-23110.0Enhanced caspase-3 activity
HepG2VariesInhibition of growth

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this pyrazole derivative has been investigated for anti-inflammatory effects. Studies indicate that it may inhibit key inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes, thereby disrupting normal function.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.
  • DNA Intercalation : The compound's structure allows it to intercalate into DNA, potentially leading to disruption of replication and transcription processes.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Study : A study focusing on breast cancer cells demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis, confirming its potential as an anticancer agent .
  • Antimicrobial Study : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.

Future Directions

Given its diverse biological activities, further research into the pharmacokinetics and pharmacodynamics of this compound is warranted. Potential areas for future exploration include:

  • Development of derivatives with enhanced potency and selectivity.
  • Investigation into combination therapies with existing anticancer or antimicrobial agents.
  • Detailed studies on the molecular mechanisms underlying its biological activities.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole?

The synthesis of substituted pyrazole derivatives typically involves cyclocondensation reactions. For example, pyrazole cores are often constructed by reacting β-ketoesters or acetylacetone derivatives with hydrazines. In a related study, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . For bromo- and chloro-substituted pyrazoles, halogenation steps (e.g., using bromine or phosphorus oxychloride) are critical. A similar compound, 1-(4-chlorobenzyl)-3-(4-bromophenyl)pyrazole, was synthesized via oxidation of a pyrazole methanol precursor using PCC (pyridinium chlorochromate) in DMF .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Spectroscopy : IR and NMR (¹H/¹³C) are standard for functional group identification and substitution pattern analysis. For example, IR can confirm carbonyl or halogen presence, while NMR resolves aromatic proton environments .
  • X-ray crystallography : Provides definitive structural confirmation. In a related pyrazole derivative, dihedral angles between the pyrazole ring and substituents (e.g., bromophenyl: 3.29°, chlorophenyl: 74.91°) were determined using a Bruker SMART APEX CCD diffractometer . Crystal parameters (e.g., triclinic P1 space group, a = 6.759 Å, b = 10.061 Å) are critical for validating molecular geometry .

Q. How is the reactivity of the pyrazole core influenced by substituents like bromine and chlorine?

Electron-withdrawing groups (e.g., Br, Cl) deactivate the pyrazole ring toward electrophilic substitution but enhance stability in cross-coupling reactions. For instance, bromine at the 3-position enables Suzuki-Miyaura coupling for further functionalization . Chlorine at the 4-position may increase electrophilicity at adjacent carbons, facilitating nucleophilic substitutions or cyclizations .

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve yield and purity?

  • Reagent selection : PCC in DMF efficiently oxidizes pyrazole methanol to aldehydes without over-oxidation, achieving 72% yield .
  • Solvent and temperature : Cyclization of pyrazole intermediates using POCl₃ at 120°C enhances reaction efficiency by promoting dehydration .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from ethyl acetate) improves purity .

Q. How do structural modifications impact biological activity?

  • Substituent effects : The 3-bromophenyl group enhances lipophilicity, potentially improving membrane permeability in antimicrobial studies. A related 4-chloro-5-trifluoromethyl pyrazole derivative showed inactive anticancer activity despite structural similarities, highlighting the need for targeted functionalization .
  • Conformational analysis : Dihedral angles between substituents (e.g., bromophenyl vs. chlorophenyl rings) influence binding to biological targets. For example, a 74.91° angle in a chlorobenzyl-pyrazole derivative may sterically hinder receptor interactions .

Q. How should conflicting spectral and crystallographic data be resolved?

  • Case study : If NMR suggests a planar conformation but XRD reveals a twisted geometry (e.g., due to crystal packing forces), DFT calculations can reconcile discrepancies by modeling both gas-phase and solid-state structures .
  • Validation : Cross-checking with alternative techniques (e.g., mass spectrometry for molecular weight, elemental analysis for composition) ensures consistency .

Methodological Tables

Q. Table 1. Key Synthetic Steps for Pyrazole Derivatives

StepReaction TypeConditionsYieldReference
Cyclocondensationβ-ketoester + hydrazineDMF-DMA, 80°C, 6h65%
HalogenationPOCl₃-mediated chlorination120°C, 3h78%
OxidationPCC in DMFRT, 3h72%

Q. Table 2. Crystallographic Data for a Related Pyrazole Derivative

ParameterValue
Space groupTriclinic P1
Unit cell (a, b, c)6.759 Å, 10.061 Å, 12.263 Å
Dihedral anglesBromophenyl: 3.29°, Chlorophenyl: 74.91°
Refinement (R factor)0.036

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole
Reactant of Route 2
3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole

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